3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid
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Description
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.366. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to the specified chemical have been synthesized and tested for anticonvulsant activity. For instance, Stanton and Ackerman (1983) synthesized cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and found several compounds demonstrating significant anticonvulsant activity, with some showing an effective dose (ED50) as low as 12.5 mg/kg (Stanton & Ackerman, 1983).
Synthesis of Heterocyclic Ring Systems
Shankarnarayan and Merchant (1979) investigated the reactions of indoline and hexahydrocarbazole with α,β-unsaturated acids, leading to the synthesis of various compounds, including tetrahydro-6H-pyrrolo-[3,2,1-ij] quinolin-6-one and hexahydro-1H-cyclopenta[f]pyrrolo [3,2,1-ij]-quinoline-1,8-dione. This research highlights the chemical versatility and potential for creating new heterocyclic compounds (Shankarnarayan & Merchant, 1979).
Diuretic Activity
Ukrainets, Golik, and Chernenok (2013) synthesized derivatives of pyrido[3,2,1-ij]quinoline-6-carboxylic acid and found that bromination enhances their diuretic activity compared to non-brominated analogs. This suggests potential applications in the development of new diuretic drugs (Ukrainets et al., 2013).
Antibacterial Agents
Ishikawa et al. (1990) synthesized a series of pyrroloquinoline-5-carboxylic acids, demonstrating potent antibacterial activity against both gram-positive and gram-negative bacteria. This research indicates the potential for developing new antibacterial agents based on this chemical structure (Ishikawa et al., 1990).
Antiproliferative Evaluation
Li et al. (2006) synthesized pyrido[3,2-g]quinoline derivatives and evaluated their antiproliferative activity. They found that certain derivatives completely inhibited cell proliferation in various cancer cell lines, suggesting their potential in cancer therapy (Li et al., 2006).
Properties
IUPAC Name |
1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-6,8,10,12(19),14-pentaene-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22)16-8-7-15-13-5-1-3-11(13)9-20-10-12-4-2-6-14(12)17(16)18(15)20/h1,5-8,11-13H,2-4,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQBZXACGKOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CC4CC=CC4C5=C3C(=C(C=C5)C(=O)O)C2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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